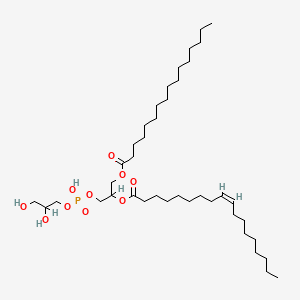
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol
Vue d'ensemble
Description
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol, also known as 1-Palmitoyl-2-oleoylphosphatidylcholine or POPC, is a diacylglycerol phospholipid . It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts . It is also used in systems mimicking the cell membrane such as Nanodiscs . It is available commercially and is naturally present in eukaryotic cell membranes .
Molecular Structure Analysis
The molecular formula of this compound is C40H77O10P . The molecular weight is 749.02 . The structure includes a glycerol backbone with two fatty acid chains attached, one palmitoyl (16:0) and one oleoyl (18:1), and a phosphoglycerol group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 749.02 and a molecular formula of C40H77O10P . It is a solid at room temperature .Applications De Recherche Scientifique
Binding to Biological Membranes
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) serves as a model for understanding the behavior of phosphatidylglycerol (PG) in biological membranes. Its interaction with Ca2+ ions in bilayers has been studied using differential scanning calorimetry and nuclear magnetic resonance (NMR), revealing insights into the behavior of these lipids in cellular membranes (Borle & Seelig, 1985).
Impact on Lipid Bilayers
Research involving POPG has contributed significantly to understanding the structural and dynamical properties of lipid bilayers. Studies have shown that the addition of Ca2+ to POPG-containing bilayers leads to phase separation and changes in the bilayer structure, as observed through various techniques including atomic force microscopy and differential scanning calorimetry (Picas et al., 2009).
Role in Lipid Membrane Dynamics
The behavior of POPG in lipid membranes has been extensively studied, revealing its role in membrane dynamics. Investigations using techniques like X-ray diffraction and NMR have provided insights into the nonideal mixing and phase separation in lipid mixtures containing POPG, enhancing our understanding of membrane biophysics (Hinderliter et al., 1994).
Interaction with Antimicrobial Peptides
Studies on POPG have also explored its interactions with antimicrobial peptides. These interactions lead to significant morphological changes in lipid bilayers, which have implications for understanding the mechanisms of antimicrobial action and membrane integrity (Arouri et al., 2011).
Synthesis and Chemical Studies
Research on the synthesis of 3-phosphatidyl-1′-glycerol, including compounds like 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol, provides foundational knowledge for further chemical and biological studies of POPG and related compounds (Bonsen et al., 1966).
Deuteration and Structural Studies
Significant work has been done on the deuteration of POPG for structural studies using techniques like neutron reflectometry. This research provides detailed insights into the lipid bilayer membrane structure, crucial for understanding cellular membrane dynamics (Yepuri et al., 2016).
Dynamics of Lipid Chains
The dynamics of acyl chains in lipids like POPG have been investigated to understand their behavior in biological membranes. This research is essential for comprehending the flexibility and fluidity of membranes, which are critical for numerous biological processes (Perly et al., 1985).
Role in Enzymatic Reactions
The presence of POPG in lipid monolayers has been shown to regulate enzyme reactions. Studies have demonstrated how physical properties like water-binding and phase-separated domains in lipid monolayers containing POPG influence the activity of enzymes like phospholipase C (Nagashima & Uematsu, 2015).
Mécanisme D'action
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally . It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
Propriétés
IUPAC Name |
[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBAOHGQRCBP-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81490-05-3 | |
| Record name | 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



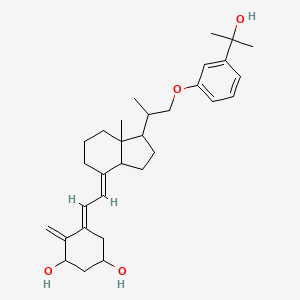
![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)
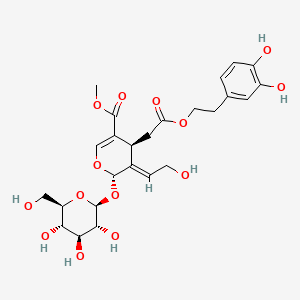
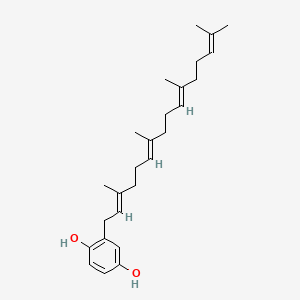
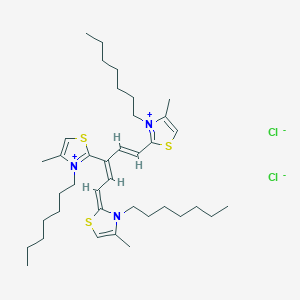

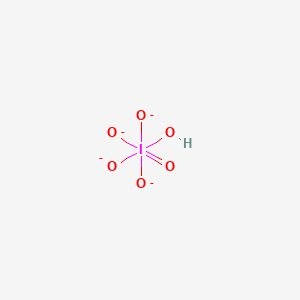
![1-(2,4-dimethylphenyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]thiourea](/img/structure/B1233122.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)

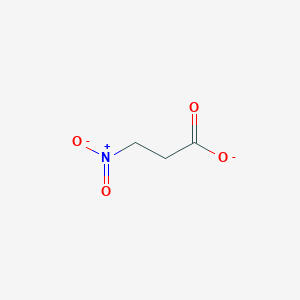
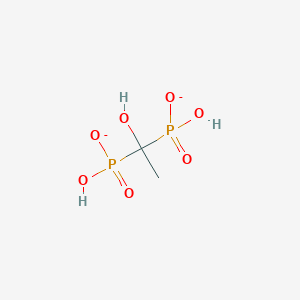
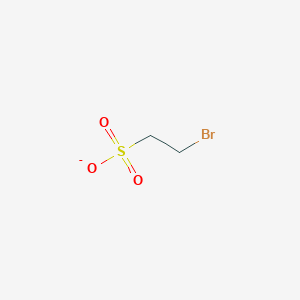
![7-Hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester](/img/structure/B1233129.png)